molecular formula C3H9N<br>C3H9N<br>CH3(CH2)2NH2 B7768844 Propylamine CAS No. 68187-45-1

Propylamine

Cat. No. B7768844
CAS RN: 68187-45-1
M. Wt: 59.11 g/mol
InChI Key: WGYKZJWCGVVSQN-UHFFFAOYSA-N
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Description

Propylamine, also known as n-propylamine, is an amine with the chemical formula CH3(CH2)2NH2 . It is a colorless volatile liquid . Propylamine is a weak base, with a base dissociation constant (Kb) of 4.7 × 10^-4 .


Synthesis Analysis

Propylamine is commercially produced by the alkylation of ammonia with propanol. This reaction occurs in the presence of a solid catalyst under high pressure and temperature . A less common method of production is through the reduction of propionitrile, using hydrogen in the presence of a metal catalyst .


Molecular Structure Analysis

The molecular structure of Propylamine consists of a central nitrogen atom, called an amine nitrogen, single-bonded to various numbers of carbons and hydrogens . The chemical formula of Propylamine is C3H9N, highlighting the presence of three carbon, nine hydrogen, and one nitrogen atom in each molecule of the compound .


Chemical Reactions Analysis

The conformational isomerism of Propylamine has been investigated by means of an integrated strategy combining high-level quantum-chemical calculations and high-resolution rotational spectroscopy . The equilibrium structures and relative energies of all conformers have been computed .


Physical And Chemical Properties Analysis

Propylamine is a colorless liquid with a strong, ammonia-like odor . It has a molar mass of 59.14 g/mol and a density of 0.717 g/mL at 25°C . It showcases a boiling point of 47-48°C and a melting point of -83°C . The compound is readily miscible with water and most organic solvents .

Scientific Research Applications

  • Biological Studies : Propylamine has been identified in human ejaculate and is believed to form enzymatically from spermine and spermidine. This discovery has implications for understanding human reproductive biology and contraceptive technologies (Eskelson et al., 1978).

  • Biochemical Applications : It's involved in spermidine biosynthesis, as seen in studies with Escherichia coli, highlighting its role in microbial metabolism (Bowman et al., 1973).

  • Medical Uses : Propylhexedrine, a derivative, is used for its sympathomimetic properties, particularly in treating nasal and sinus congestion (2020).

  • Cellular Studies : In research on hepatocytes, propylamine was used to study autophagosome accumulation and protein degradation, providing insights into cellular processes (Kovács et al., 1982).

  • Sensor Development : Tellurium-based thin films' response to propylamine vapor has been explored, with potential applications in gas sensing technologies (Tsiulyanu et al., 2002).

  • Biomaterial Research : Propylamine has been used to modify hyaluronan for improving its viscoelastic properties, with potential applications in drug delivery and regenerative medicine (Petta et al., 2016).

  • Physical Chemistry : Studies have examined the viscosity of binary mixtures of propylamine, contributing to our understanding of molecular interactions and solution behavior (Papaioannou et al., 1995).

  • Chemical Synthesis : Propylamine-functionalized nanoporous silica has been used in the synthesis of complex organic compounds, demonstrating its utility in organic chemistry (Ziarani et al., 2015).

  • Sensor Technology : Research has been conducted on propylamine sensors using artificial dimorphite, advancing the field of chemical sensing (Tsiulyanu et al., 1998).

  • Enzymology : Studies on propylamine transferase from various organisms, such as Sulfolobus solfataricus, help in understanding enzyme mechanisms and applications (Cacciapuoti et al., 1986).

  • Computational Chemistry : Computational studies on the decomposition mechanisms of propylamine contribute to our understanding of chemical reactions and kinetics (Almatarneh et al., 2020).

Safety And Hazards

Propylamine is flammable and can cause burns and eye damage . It is harmful if swallowed and toxic in contact with skin . Long-term or repeated exposure can cause skin dryness and cracking, as well as damage to organs such as the eyes and respiratory system .

properties

IUPAC Name

propan-1-amine
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InChI

InChI=1S/C3H9N/c1-2-3-4/h2-4H2,1H3
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InChI Key

WGYKZJWCGVVSQN-UHFFFAOYSA-N
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Canonical SMILES

CCCN
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Molecular Formula

C3H9N, Array
Record name PROPYLAMINE
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Related CAS

58479-39-3
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DSSTOX Substance ID

DTXSID6021878
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Molecular Weight

59.11 g/mol
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Physical Description

Propylamine appears as a clear colorless liquid with an ammonia-like odor. Flash point -35 °F. Less dense than water and soluble in water. Vapors are heavier than air. Produces toxic oxides of nitrogen during combustion. Used in chemical analysis and to make other chemicals., Liquid, Colorless liquid with a strong ammonia odor; [Merck Index], COLOURLESS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR., Colourless to yellow liquid; Aggressive ammonia aroma
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Boiling Point

119.5 °F at 760 mmHg (USCG, 1999), 48-49 °C, 47.00 to 48.00 °C. @ 760.00 mm Hg, 48 °C
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Flash Point

-35 °F (USCG, 1999), BELOW -37 °C (OPEN CUP)
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Solubility

Very soluble in ethanol, acetone; soluble in benzene, chloroform; slightly soluble in carbon tetrachloride, In water, 1X10+6 mg/L at 25 °C, 1000 mg/mL at 20 °C, Solubility in water: miscible, Soluble in water, Soluble (in ethanol)
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Density

0.7182 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.719 at 20 °C/20 °C, Relative density (water = 1): 0.7., 0.714-0.720
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Vapor Density

2.0 (AIR= 1), Relative vapor density (air = 1): 2.0
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Vapor Pressure

310.0 [mmHg], 310 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 33.9
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Product Name

Propylamine

Color/Form

Colorless liquid

CAS RN

107-10-8
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Melting Point

-117.4 °F (USCG, 1999), -83 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Propylamine
Reactant of Route 2
Propylamine
Reactant of Route 3
Propylamine
Reactant of Route 4
Propylamine
Reactant of Route 5
Propylamine
Reactant of Route 6
Propylamine

Citations

For This Compound
65,300
Citations
MH Almatarneh, IA Elayan, M Al-Sulaibi… - ACS …, 2019 - ACS Publications
A detailed computational study of the decomposition reaction mechanisms of cis-propylamine (cis-PA), trans-propylamine (trans-PA), and the cis-isomer of its protonated form (cis-HPA) …
Number of citations: 20 pubs.acs.org
M Melosso, A Melli, L Spada, Y Zheng… - The Journal of …, 2020 - ACS Publications
The conformational isomerism of isopropylamine and n-propylamine has been investigated by means of an integrated strategy combining high-level quantum-chemical calculations and …
Number of citations: 13 pubs.acs.org
ZR Liu, RL Rill - Analytical biochemistry, 1996 - Elsevier
A novel dicationic dye with a polycyclic aromatic perylene core and flexible cationic side chains—N,N′-bis[3,3′-(dimethylamino)propylamine]-3,4,9,10-perylenetetracarboxylic diimide…
Number of citations: 47 www.sciencedirect.com
CE Cerniglia, JJ Perry - Journal of Bacteriology, 1975 - Am Soc Microbiol
Mycobacterium convolutum strain NPA-1 can utilize n-propylamine (NPA), isopropylamine (IPA), and 1,3-propane diamine (PD) as sole source of carbon, nitrogen, and energy. Enzyme …
Number of citations: 31 journals.asm.org
X Tang, D Zhao, J He, F Li, J Peng… - Analytical chemistry, 2013 - ACS Publications
In this study, we describe the quenching of electrochemiluminescence (ECL) of tris(2,2′-bipyridine)-ruthenium(II)(Ru(bpy) 3 2+ )/tri-n-propylamine(TPA) at pristine multiwall carbon …
Number of citations: 83 pubs.acs.org
UE Aronu, A Hartono, HF Svendsen - Chemical engineering science, 2011 - Elsevier
A string of discs contactor apparatus was used to measure the CO 2 absorption kinetics into an unloaded aqueous amine amino acid salt, 3-(methylamino)propylamine/sarcosine, …
Number of citations: 32 www.sciencedirect.com
SM Andersen, M Heuckendorff, HH Jensen - Organic letters, 2015 - ACS Publications
Inexpensive 3-(dimethylamino)-1-propylamine (DMAPA) was found to be effective in anomeric deacylation reactions giving 1-O deprotected sugars in high yield as precursors for the …
Number of citations: 64 pubs.acs.org
JR Durig, WB Beshir, SE Godbey… - Journal of Raman …, 1989 - Wiley Online Library
… –50 cm −1 ) spectra of gaseous and solid n‐propylamine, CH 3 CH 2 CH 2 NH 2 , and its deuterated … which are the more stable forms of n–propylamine and have nearly equal energies. …
W Miao, JP Choi, AJ Bard - Journal of the American Chemical …, 2002 - ACS Publications
The reaction occurring on electrooxidation of Ru(bpy) 3 2+ (bpy = 2,2‘-bipyridine) and tri-n-propylamine (TPrA) leads to the production of Ru(bpy) 3 2+* and light emission. The accepted …
Number of citations: 894 pubs.acs.org
E Kerr, EH Doeven, PS Francis - Current Opinion in Electrochemistry, 2022 - Elsevier
The classic and most widely used electrochemiluminescence (ECL) of the tris(2,2′-bipyridine)ruthenium(II) ([Ru(bpy) 3 ] 2+ ) luminophore and tri-n-propylamine (TPrA) co-reactant …
Number of citations: 9 www.sciencedirect.com

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